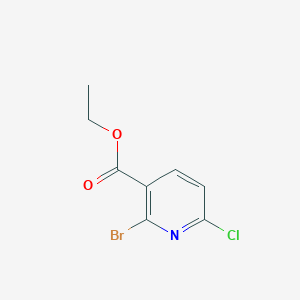

Ethyl 2-bromo-6-chloronicotinate

Description

Significance of Halogenated Nicotinates in Organic Synthesis and Medicinal Chemistry Research

Halogenated nicotinates, a class of compounds that includes Ethyl 2-bromo-6-chloronicotinate, are of paramount importance in the development of novel therapeutic agents and functional materials. The pyridine (B92270) scaffold itself is a ubiquitous motif found in a vast array of pharmaceuticals, agrochemicals, and natural products. The introduction of halogen atoms onto the nicotinic acid ester framework dramatically influences the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. nih.govresearchgate.net

The presence of halogens provides synthetic handles for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular libraries. nih.gov This has led to the discovery of numerous compounds with a wide range of biological activities. For instance, derivatives of nicotinic acid have been investigated for their potential as anti-inflammatory, antimicrobial, and even anti-cancer agents. nih.gov The strategic placement of halogens can enhance the potency and pharmacokinetic profiles of drug candidates, making halogenated nicotinates a valuable platform in drug discovery programs. researchgate.net

Overview of the Role of this compound as a Versatile Synthetic Intermediate

This compound serves as a highly adaptable precursor for the synthesis of a multitude of more complex molecules. The differential reactivity of the bromo and chloro substituents allows for selective functionalization, a key advantage in multi-step synthetic sequences. The bromo group is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, compared to the chloro group. This reactivity difference enables chemists to sequentially introduce different molecular fragments at the 2- and 6-positions of the pyridine ring.

For example, the bromine at the 2-position can be selectively displaced in a Suzuki coupling reaction with an arylboronic acid, leaving the chlorine at the 6-position intact for a subsequent transformation. Similarly, Sonogashira coupling can be employed to introduce an alkyne group at the 2-position, while the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, opening up avenues to a wide range of amine-containing derivatives. The ester group at the 3-position can also be hydrolyzed or converted to other functional groups, further adding to the synthetic versatility of this intermediate.

Research Gaps and Opportunities in the Study of Polyhalogenated Pyridine Systems

Despite the significant progress in the chemistry of halogenated pyridines, several challenges and opportunities for further research remain. One of the primary challenges lies in achieving complete regioselectivity in the functionalization of polyhalogenated pyridines, especially when the reactivities of the different halogen atoms are similar. sigmaaldrich.com Developing new catalytic systems with enhanced selectivity is an ongoing area of investigation.

Furthermore, the exploration of novel reaction pathways for these systems is a promising research direction. While cross-coupling reactions are well-established, the development of new, more sustainable, and atom-economical methods for the functionalization of polyhalogenated pyridines is highly desirable. This includes the exploration of C-H activation strategies that could potentially bypass the need for pre-halogenation. sigmaaldrich.com

There is also a need to expand the library of polyhalogenated pyridine building blocks with different substitution patterns. The synthesis of novel isomers and the introduction of a wider range of functional groups would provide chemists with a more extensive toolkit for the design and synthesis of new molecules with unique properties. The investigation of the biological activities of the resulting compounds from these underexplored polyhalogenated pyridine systems represents a significant opportunity for the discovery of new drug candidates and other functional materials. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1214377-13-5 | sigmaaldrich.com |

| Molecular Formula | C₈H₇BrClNO₂ | sigmaaldrich.com |

| Molecular Weight | 264.50 g/mol | cymitquimica.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | >97% | sigmaaldrich.com |

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-bromo-6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-4-6(10)11-7(5)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZDNYGYJGFXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673286 | |

| Record name | Ethyl 2-bromo-6-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-13-5 | |

| Record name | Ethyl 2-bromo-6-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Ethyl 2 Bromo 6 Chloronicotinate

Established Synthetic Routes to Ethyl 2-bromo-6-chloronicotinate

The primary route to obtaining the title ester involves the initial synthesis of its carboxylic acid precursor, which is then esterified.

The functionalization of the pyridine (B92270) core to introduce both a bromine and a chlorine atom at the C-2 and C-6 positions, respectively, is a significant chemical challenge. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution, often necessitating harsh reaction conditions. evitachem.comguidechem.com

A plausible and documented strategy for synthesizing a similar compound, 6-bromo-2-chloronicotinic acid, involves a halogen exchange reaction starting from a dihalogenated precursor. This method can be adapted for the synthesis of the required 2-bromo-6-chloronicotinic acid (CAS: 1060815-61-3). synblock.comnih.gov

A potential synthetic pathway could begin with a di-bromo substituted nicotinic acid. Treatment of this precursor with a chlorinating agent like thionyl chloride (SOCl₂) can induce a halogen exchange at one of the positions while simultaneously converting the carboxylic acid to its more reactive acyl chloride derivative. The selectivity of this exchange is a critical factor.

Alternative approaches include:

Direct Halogenation: Starting with 6-chloronicotinic acid, one could attempt direct bromination. However, controlling the regioselectivity of this reaction can be difficult, potentially leading to a mixture of products. guidechem.com Catalysts such as iron halides (FeBr₃) are typically required to enhance the electrophilicity of the halogen. mt.comyoutube.com

Oxidation of Halogenated Picolines: Another route involves the synthesis of a 2-bromo-6-chloro-3-methylpyridine (B1524669) intermediate, which is then oxidized to the carboxylic acid. The oxidation of alkylpyridines to their corresponding carboxylic acids is a well-established method, often employing strong oxidizing agents like potassium permanganate (B83412) or ozone. guidechem.comgoogle.com

Once the precursor, 2-bromo-6-chloronicotinic acid, is obtained, it is converted to this compound via esterification. The most common and industrially relevant method for this transformation is the Fischer-Speier esterification.

This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mt.comnih.gov The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the final ester product. mt.comyoutube.com To drive the equilibrium towards the product side, excess alcohol is used, or the water generated during the reaction is removed. nih.gov

A patent for a similar compound, ethyl 2-bromopropionate, details a process where the brominated acid is reacted with absolute ethanol, followed by heating to complete the esterification. google.com

Evaluation of Synthetic Efficiency and Yield Across Different Methodologies

The halogenation and oxidation steps are often the most challenging in terms of yield. For instance, the synthesis of 2-chloronicotinic acid via one-step oxidation can achieve yields as high as 98%. google.com In contrast, a multi-step synthesis of 6-bromonicotinic acid reported a yield of 38%. guidechem.com The efficiency of Fischer esterification is generally high, often exceeding 90%, provided the reaction is driven to completion. A Chinese patent for the synthesis of 2-chloronicotinic acid derivatives reports yields of over 95% for the esterification step. google.com

| Reaction Type | Product | Reported Yield | Reference |

|---|---|---|---|

| One-Step Oxidation | 2-Chloronicotinic Acid | 98% | google.com |

| Esterification/Cyclization | 2-Chloronicotinic Acid Derivative | >95% | google.com |

| Multi-Step Synthesis | 6-Bromonicotinic Acid | 38% | guidechem.com |

| Bromination (Intermediate Step) | 2-Bromo-5-methylpyridine | 85% | guidechem.com |

Green Chemistry Principles in the Synthesis of Halogenated Nicotinates

Applying green chemistry principles to the synthesis of halogenated nicotinates is crucial for minimizing environmental impact and improving safety and efficiency. Several strategies can be considered for the synthesis of this compound. synblock.com

Catalysis: Utilizing recyclable or less toxic catalysts is a key principle. Instead of stoichiometric Lewis acids for halogenation, developing heterogeneous catalysts could simplify purification and reduce waste. mt.com For the esterification step, solid acid catalysts could replace corrosive mineral acids like H₂SO₄.

Atom Economy: One-pot or tandem reactions that combine multiple steps, such as halogenation and esterification, without isolating intermediates can significantly improve atom economy and reduce solvent usage and waste. patsnap.com

Alternative Reagents and Reaction Conditions: The use of ozone as a "green" oxidant for the synthesis of the precursor acid has been reported. google.com Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption for preparing pyridine derivatives. patsnap.com Exploring enzymatic halogenation, which occurs in nature via flavin-dependent halogenases, could offer a highly selective and environmentally benign route to the halogenated precursor, although this is still a developing area of research. nih.gov

Solvent Choice: Selecting greener solvents or reducing solvent volume is essential. Some modern syntheses of pyridine derivatives have explored solvent-free conditions or the use of more environmentally friendly solvents like ionic liquids.

Purification and Isolation Techniques for Research Applications

The final purity of this compound is critical for its use in research. A multi-step purification process is typically employed to isolate the compound from reaction byproducts, unreacted starting materials, and catalysts.

Work-up and Extraction: After the esterification reaction, the mixture is typically cooled and neutralized. An aqueous wash, often with a sodium bicarbonate solution, is used to remove the acid catalyst and any unreacted carboxylic acid precursor. The ester is then extracted into an organic solvent like ethyl acetate (B1210297).

Washing and Drying: The organic layer is washed with brine to remove residual water and then dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

Final Purification: The crude product, which is a solid, is typically purified by recrystallization . sigmaaldrich.com A suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is chosen in which the ester has high solubility at elevated temperatures and low solubility at room temperature or below. This process effectively removes soluble impurities. Alternatively, if impurities are non-volatile, vacuum distillation could be considered. For highly specialized research applications requiring exceptional purity, column chromatography over silica (B1680970) gel would be the method of choice.

Advanced Chemical Reactivity and Transformation Studies of Ethyl 2 Bromo 6 Chloronicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Chemoselectivity and Regioselectivity at C-2 (Bromine) and C-6 (Chlorine) Positions

The pyridine (B92270) ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). In the case of Ethyl 2-bromo-6-chloronicotinate, the presence of two different halogens at the ortho (C-2) and para (C-6) positions relative to the nitrogen atom presents a question of chemoselectivity. Both positions are electronically activated for nucleophilic attack.

Research on closely related dihalopyridine systems, such as 2-bromo-6-chloropyridine (B1266251) nucleosides, has shown that nucleophilic substitution reactions can be challenging in terms of selectivity. Studies have reported that reactions with nucleophiles often result in a lack of selectivity, yielding mixtures of products where substitution occurs at both the C-2 and C-6 positions. rsc.orgrsc.org This suggests that the electronic activation at both sites is comparable, and the inherent reactivity difference between the carbon-bromine and carbon-chlorine bonds is not sufficient to direct the reaction to a single position under typical SNAr conditions.

The general trend for leaving group ability in SNAr reactions is F > Cl > Br > I, which is opposite to the trend in SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond. However, in the context of C-Br vs. C-Cl, this difference is often not pronounced enough to achieve high chemoselectivity without the influence of other directing groups or specific reaction conditions. For this compound, this unselective behavior presents a synthetic challenge, often leading to the formation of isomeric mixtures that require separation.

Mechanistic Insights into Halogen Displacement Pathways

The mechanism for SNAr reactions on halogenated pyridines like this compound proceeds via a two-step addition-elimination pathway.

Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a halogen (C-2 or C-6). This attack is perpendicular to the plane of the aromatic ring and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring, including onto the electronegative nitrogen atom, which helps to stabilize it.

Leaving Group Expulsion: In the second step, the aromaticity of the pyridine ring is restored by the expulsion of the halide ion (bromide or chloride).

Transition-Metal-Catalyzed Cross-Coupling Reactions

In contrast to the often unselective nucleophilic aromatic substitutions, transition-metal-catalyzed cross-coupling reactions offer a highly chemoselective method for the functionalization of this compound. This selectivity is primarily governed by the different bond dissociation energies of the C-Br and C-Cl bonds and their corresponding reactivity in the oxidative addition step of the catalytic cycle.

Suzuki-Miyaura Cross-Coupling for Arylation/Heteroarylation

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. In substrates containing multiple different halogens, the reaction demonstrates high chemoselectivity. The selectivity arises from the difference in reactivity of the aryl halides towards the palladium(0) catalyst in the oxidative addition step, which generally follows the order: Ar-I > Ar-Br > Ar-Cl. nih.gov

For this compound, this reactivity trend allows for the selective coupling at the more reactive C-2 bromine position, leaving the C-6 chlorine atom intact for potential subsequent transformations. rsc.orgacs.org This selective arylation has been demonstrated on analogous 2-bromo-6-chloropyridine systems. rsc.org For instance, the reaction of a 2-bromo-6-chloropyridine derivative with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ resulted in the exclusive formation of the 2-phenyl-6-chloropyridine product. rsc.org

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Selectivity | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-6-chloropyridine derivative | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | Selective coupling at C-Br | rsc.org |

| 2,6-Dichloropyridine | Alkyl pinacol (B44631) boronic ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | H₂O/Toluene | Selective mono-alkylation | acs.org |

| 5-Bromo-2-chloropyridine | Aryl boronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | MeOH | Selective coupling at C-Br | rsc.org |

| 2-bromo-4-chlorophenyl-2-bromobutanoate | Phenyl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Selective coupling at aryl-Br | nih.gov |

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another cornerstone of cross-coupling chemistry. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling exhibits high chemoselectivity based on the relative reactivity of the carbon-halogen bonds (I > Br > Cl). nrochemistry.comlibretexts.org

When this compound is subjected to Sonogashira coupling conditions, the reaction is expected to occur selectively at the C-2 position, displacing the bromide. This allows for the introduction of an alkyne moiety at this position while preserving the chloride at C-6 for further synthetic elaboration. Studies on various dihaloarenes confirm that selective alkynylation at the site of the more reactive halogen is a general and predictable outcome. libretexts.org The reaction is tolerant of a wide range of functional groups and can be carried out under mild conditions. wikipedia.org

| Substrate | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 92% | scirp.orgscirp.org |

| 2-Amino-3-bromo-5-chloropyridine | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 88% | scirp.orgscirp.org |

| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | 89% | nrochemistry.com |

| 2-Iodo-4-bromo-quinoline | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | Selective at C-I | libretexts.org |

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, providing a versatile route to aryl amines. wikipedia.orgorganic-chemistry.org The reaction's chemoselectivity again favors the more reactive halogen, making it highly suitable for the selective functionalization of this compound. The established reactivity order for aryl halides in this reaction is I > Br > Cl, which allows for the preferential amination at the C-2 (bromo) position. numberanalytics.com

This selectivity enables the introduction of a primary or secondary amine at the C-2 position while leaving the C-6 chloro substituent untouched. This strategy is valuable for the synthesis of complex molecules where sequential functionalization is required. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and can be tailored to the specific amine and aryl halide coupling partners. wikipedia.orgnumberanalytics.com

| Aryl Halide Type | Amine Type | Catalyst/Ligand | Base | Solvent | Selectivity Principle | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Primary or Secondary | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | More reactive than Ar-Cl | wikipedia.org |

| Aryl Chloride | Primary or Secondary | Pd(OAc)₂ / Sterically hindered phosphine ligand | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | Less reactive than Ar-Br | numberanalytics.com |

| Aryl Iodide | Aryl/Aliphatic Amines | Ni(acac)₂ / Phenylboronic ester (activator) | - | - | Selective over Ar-Br/Cl | nih.gov |

| (Hetero)Aryl Tosylates | Various Amines | NHC/Palladium(II) Precatalyst | - | - | Alternative to halides | organic-chemistry.org |

Negishi and Heck Coupling Reaction Investigations

The presence of two different halogen atoms at the 2- and 6-positions of the pyridine ring makes this compound an interesting substrate for selective cross-coupling reactions such as the Negishi and Heck reactions. The differing carbon-halogen bond strengths (C-Br is weaker than C-Cl) allow for regioselective functionalization.

Negishi Coupling:

In Negishi coupling, an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. For this compound, the reaction is expected to occur selectively at the more reactive C-Br bond. Studies on similar 2-bromo-6-chloropyridines have demonstrated that organozinc reagents preferentially displace the bromide. mdpi.com The choice of catalyst and ligands is crucial for achieving high yields and selectivity.

Heck Coupling:

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is another powerful tool for the functionalization of this compound. researchgate.net Similar to the Negishi reaction, the Heck reaction is expected to proceed selectively at the C2 position due to the greater reactivity of the C-Br bond compared to the C-Cl bond. The reaction of this compound with various alkenes, such as styrene (B11656) or acrylates, would lead to the formation of 2-alkenyl-6-chloronicotinates. rsc.org

Catalytic System Optimization (Ligands, Solvents, Temperature)

The efficiency and selectivity of Negishi and Heck coupling reactions are highly dependent on the catalytic system employed. Key parameters for optimization include the choice of palladium precursor, the nature of the ligand, the solvent, the base (for Heck reactions), and the reaction temperature.

Ligands: The selection of an appropriate ligand is critical to modulate the reactivity and stability of the palladium catalyst. For cross-coupling reactions involving pyridyl halides, various phosphine-based ligands have been investigated. For instance, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, which is often the rate-determining step. In some cases, N-heterocyclic carbenes (NHCs) have also been shown to be effective ligands for these transformations. youtube.com

Solvents: The choice of solvent can significantly influence the outcome of the coupling reaction. Polar aprotic solvents such as DMF, DMAc, or THF are commonly used for Negishi and Heck reactions. The solubility of the reactants and the catalyst, as well as the solvent's ability to stabilize charged intermediates, are important considerations.

Temperature: The reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to side reactions and catalyst decomposition. Therefore, the optimal temperature must be determined empirically for each specific reaction.

Table 1: General Conditions for Catalytic System Optimization in Cross-Coupling Reactions

| Parameter | Typical Conditions and Considerations |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ |

| Ligands | PPh₃, P(t-Bu)₃, XPhos, SPhos, N-Heterocyclic Carbenes (NHCs) |

| Solvents | THF, Dioxane, Toluene, DMF, DMAc |

| Base (Heck) | NEt₃, K₂CO₃, NaOAc |

| Temperature | Room Temperature to 150 °C |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing effects of the two halogen substituents and the ester group. This deactivation makes electrophilic aromatic substitution (EAS) reactions challenging. vaia.com When such reactions do occur, they are predicted to take place at the C5-position, which is the least deactivated position on the ring. The C3 and C4 positions are significantly more deactivated. rsc.org

Common EAS reactions include nitration and halogenation.

Nitration: Nitration of this compound would require harsh conditions, such as treatment with a mixture of fuming nitric acid and concentrated sulfuric acid, and would be expected to yield Ethyl 2-bromo-6-chloro-5-nitronicotinate. chemguide.co.uk

Halogenation: Further halogenation, for instance with bromine or chlorine in the presence of a Lewis acid catalyst, would also be expected to occur at the C5-position.

The directing effects of the substituents are additive. The chloro and bromo groups are deactivating but ortho, para-directing, while the ester group is deactivating and meta-directing. The nitrogen atom strongly deactivates the ortho and para positions (C2, C4, C6). The cumulative effect of these groups directs incoming electrophiles to the C5 position.

Functional Group Interconversions of the Ester Moiety

The ethyl ester group of this compound can undergo a variety of transformations to provide access to other important functional groups.

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-6-chloronicotinic acid, under either acidic or basic conditions. irejournals.com

Acid-catalyzed hydrolysis: This is a reversible reaction and is typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as hydrochloric acid or sulfuric acid.

Base-mediated hydrolysis (saponification): This is an irreversible reaction that involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction initially produces the carboxylate salt, which can then be protonated by the addition of a strong acid to yield the free carboxylic acid.

Transesterification and Amidation Reactions

Transesterification: The ethyl ester can be converted to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. This process is known as transesterification.

Amidation: The direct conversion of the ester to an amide by reaction with an amine is generally a slow process. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then activated (e.g., by conversion to an acyl chloride or using a coupling agent) before reacting with an amine to form the corresponding amide, 2-bromo-6-chloronicotinamide. Alternatively, direct amidation of the ester can sometimes be achieved by heating the ester with an amine at high temperatures.

Reduction and Oxidation Chemistry of the Nicotinate (B505614) Core and Substituents

The reactivity of this compound also extends to reduction and oxidation reactions of its core structure and substituents.

Reduction:

The ester group can be selectively reduced.

Reduction to an Aldehyde: Using a sterically hindered reducing agent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures allows for the partial reduction of the ester to the corresponding aldehyde, 2-bromo-6-chloro-3-formylpyridine.

Reduction to an Alcohol: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester all the way to the primary alcohol, (2-bromo-6-chloropyridin-3-yl)methanol.

The pyridine ring itself can also be reduced under more forcing conditions, for example, through catalytic hydrogenation, which would yield the corresponding piperidine (B6355638) derivative. However, this would likely also lead to the reduction of the halogen substituents.

Oxidation:

The pyridine ring is generally resistant to oxidation due to its electron-deficient nature. Under harsh oxidative conditions, degradation of the ring is more likely than selective oxidation. The substituents, however, present different reactivities. The primary alcohol, obtained from the reduction of the ester, can be oxidized back to the aldehyde or the carboxylic acid using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or potassium permanganate (B83412), respectively.

Table 2: Summary of Functional Group Transformations

| Starting Functional Group | Reaction | Reagents | Product Functional Group |

| Ethyl Ester | Hydrolysis | H₃O⁺ or NaOH, H₂O | Carboxylic Acid |

| Ethyl Ester | Transesterification | R'OH, H⁺ or base | New Ester |

| Ethyl Ester | Amidation (via acid) | 1. NaOH, H₂O 2. SOCl₂ 3. R₂NH | Amide |

| Ethyl Ester | Reduction | DIBAL-H, -78 °C | Aldehyde |

| Ethyl Ester | Reduction | LiAlH₄ | Primary Alcohol |

| Primary Alcohol | Oxidation | PCC | Aldehyde |

| Primary Alcohol | Oxidation | KMnO₄ | Carboxylic Acid |

Strategic Utility of Ethyl 2 Bromo 6 Chloronicotinate in Complex Organic Synthesis

Application as a Core Building Block for Heterocyclic Systems

The dihalogenated and ester-functionalized pyridine (B92270) core of Ethyl 2-bromo-6-chloronicotinate makes it an ideal starting material for the synthesis of more complex heterocyclic structures. The distinct reactivity of the bromine and chlorine atoms is the cornerstone of its utility, enabling chemists to introduce a variety of substituents in a controlled manner.

The differential reactivity of the C-Br and C-Cl bonds is a key feature of this compound. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-6 position while leaving the C-2 chlorine atom intact for subsequent transformations. This orthogonal reactivity is crucial for the programmed synthesis of polysubstituted pyridines.

A range of modern cross-coupling reactions can be selectively employed. These include:

Suzuki-Miyaura Coupling: This reaction introduces aryl or vinyl groups by coupling with boronic acids. wikipedia.orglibretexts.orgorganic-chemistry.org Due to the higher reactivity of the C-Br bond, this reaction can be performed selectively at the C-6 position. nih.gov

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds, introducing primary or secondary amines. wikipedia.orglibretexts.org Selective amination of an aryl bromide in the presence of a less reactive aryl chloride has been demonstrated, a principle applicable to this substrate. nih.gov

Sonogashira Coupling: This reaction introduces alkyne moieties, which are valuable for further derivatization or for their electronic properties. wikipedia.orgnih.gov The higher reactivity of bromides over chlorides is also exploited in these reactions to achieve selectivity. wikipedia.org

Stille Coupling: This reaction uses organotin reagents to form new carbon-carbon bonds. acs.org

The chlorine at the C-2 position can be subsequently displaced or coupled under more forcing conditions, or after activation, allowing for the introduction of a second, different functional group. Nickel-catalyzed couplings have also been shown to be effective for the functionalization of less reactive C-Cl bonds on pyridine rings. nih.govwisc.edu

| Reaction Type | Position | Coupling Partner | Typical Catalyst/Conditions | Introduced Group (R) |

| Suzuki-Miyaura Coupling | C-6 (Br) | R-B(OH)₂ | Pd(0) catalyst, Base | Aryl, Vinyl |

| Buchwald-Hartwig Amination | C-6 (Br) | R-NH₂ | Pd catalyst, Ligand, Base | Amino |

| Sonogashira Coupling | C-6 (Br) | R-C≡CH | Pd/Cu catalyst, Base | Alkynyl |

| Stille Coupling | C-6 (Br) | R-Sn(Alkyl)₃ | Pd catalyst | Aryl, Vinyl, Alkyl |

| Nucleophilic Substitution/Coupling | C-2 (Cl) | Nu-H | Harsher conditions or Ni-catalyst | Amino, Alkoxy, Aryl |

This table presents potential selective transformations based on established reactivity patterns of dihalopyridines.

This compound serves as an excellent precursor for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Imidazo[4,5-b]pyridines: This scaffold is present in numerous biologically active compounds. nih.govnih.gov A common route to this system involves the condensation of a 2,3-diaminopyridine (B105623) derivative with an aldehyde or carboxylic acid. mdpi.com this compound can be converted into the required 6-substituted-2,3-diaminopyridine intermediate through a two-step sequence: 1) selective Buchwald-Hartwig amination at the C-2 position, followed by 2) reduction of the nicotinate (B505614) ester and subsequent functionalization and reduction of the nitro group precursor at C-3. More directly, the synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine has been achieved by the condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde. mdpi.com Subsequent Suzuki coupling at the C-6 bromine atom provides a pathway to a wide range of 2,6-disubstituted imidazo[4,5-b]pyridines. nih.gov

Pyrido[2,3-d]pyrimidines: This class of compounds is of significant interest, particularly as kinase inhibitors in cancer therapy. nih.govnih.govrsc.orgnih.govrsc.orgniscpr.res.in Synthetic routes often start from 2-aminonicotinic acid derivatives. This compound can be elaborated into these key intermediates. For instance, selective amination at the C-6 position, followed by nucleophilic substitution of the C-2 chlorine with an amine, and subsequent hydrolysis of the ester, would yield a 2,6-diaminonicotinic acid derivative, a direct precursor for cyclization into the pyrido[2,3-d]pyrimidine (B1209978) system. Many syntheses of potent kinase inhibitors rely on the step-wise functionalization of a pre-formed pyridopyrimidine core, which itself can be constructed from highly functionalized pyridines derived from precursors like this compound. mdpi.com

Cascade and Multicomponent Reaction (MCR) Implementations

Cascade reactions, where a single event triggers a sequence of bond-forming transformations, and multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, are powerful tools for rapidly building molecular complexity. wikipedia.orgacsgcipr.orgbohrium.com

This compound is a promising substrate for such processes. A notable example of a cascade reaction involving a related dihalopyridine is the "halogen dance," where a lithiated pyridine intermediate rearranges to a more stable isomer before being trapped by an electrophile. nih.gov This type of reactivity, controllable under continuous-flow conditions, highlights the potential for complex, one-pot functionalization.

Furthermore, the reactive sites on this compound could be harnessed in MCRs. For example, an initial MCR could be designed to construct a complex side chain, which then undergoes a subsequent intramolecular cyclization by reacting with one of the halogenated positions on the pyridine ring. The Groebke–Blackburn–Bienaymé (GBB) reaction, used to form imidazo[1,2-a]pyridines, is an example of an MCR whose adducts can be further modified, presenting a potential strategy for utilizing the title compound. beilstein-journals.org

Precursor in Natural Product Synthesis Research

While direct applications of this compound in completed total syntheses of natural products are not extensively documented, its potential as a key building block is significant. Many alkaloids and other secondary metabolites feature highly substituted pyridine rings. The ability to selectively and sequentially introduce different functional groups onto the pyridine core makes this compound an attractive starting point for the synthesis of natural product analogues or for use in synthetic routes that require a polysubstituted pyridine fragment. The methods described for synthesizing substituted pyridines and fused heterocycles (Section 4.1) provide a robust toolbox for any synthetic campaign targeting complex, pyridine-containing natural products.

Synthesis of Advanced Intermediates for Specialty Chemicals

A major application of this compound is in the synthesis of advanced intermediates for the pharmaceutical industry. The pyrido[2,3-d]pyrimidine scaffold, readily accessible from this starting material, is the core of numerous kinase inhibitors used in oncology. nih.govnih.gov

For example, drugs targeting cyclin-dependent kinases (CDK4/6), such as Palbociclib, and mTOR kinase inhibitors like AZD8055, feature this heterocyclic system. nih.govnih.gov The synthesis of these complex molecules often involves the construction of a substituted pyridine or pyrimidine (B1678525) ring, followed by annulation to form the final bicyclic core. This compound provides an efficient entry point to the necessary polysubstituted pyridine intermediates required for these syntheses. The ability to perform selective cross-coupling reactions allows for the precise installation of the pharmacophoric groups required for biological activity.

Beyond pharmaceuticals, substituted nicotinic acid derivatives are widely used in the agrochemical industry as herbicides and insecticides. The versatile functionalization possibilities of this compound make it a valuable precursor for creating libraries of novel compounds for screening and development in this sector as well.

Ethyl 2 Bromo 6 Chloronicotinate As a Scaffold for Investigating Bioactive Molecular Systems

Scaffold Derivatization Strategies for Pharmacophore Elucidation

The chemical structure of ethyl 2-bromo-6-chloronicotinate presents a versatile scaffold for the development of novel bioactive molecules. Its di-halogenated pyridine (B92270) ring and the presence of an ester group offer multiple points for chemical modification, allowing for a systematic exploration of the chemical space around the core structure. This exploration is crucial for understanding how different functional groups and structural motifs influence the biological activity of the resulting compounds, a process known as pharmacophore elucidation. nih.govdrugdesign.org

Introduction of Diverse Functionalities via Halogen Exchange

The bromine and chlorine atoms at the 2 and 6 positions of the pyridine ring are key handles for introducing chemical diversity. These halogens can be selectively replaced by a wide range of other functional groups through various cross-coupling reactions. For instance, Suzuki coupling can be employed to introduce aryl or heteroaryl groups, while Buchwald-Hartwig amination can be used to install various amines. These transformations allow for the systematic variation of substituents at these positions, enabling the study of how changes in electronics, sterics, and hydrogen bonding potential impact biological activity.

A biomimetic strategy has been described for the synthesis of meta-amino(hetero)aryl nicotinates from (aza)indole scaffolds, highlighting a novel approach to creating halogen and boronic ester-substituted (hetero)arylamines conjugated to a vitamin B3 backbone. nih.gov This method provides a unique pathway to derivatives that may not be accessible through traditional cross-coupling strategies. nih.gov

Modification of the Ester Group for Structure-Activity Relationship (SAR) Exploration

The ethyl ester group of the nicotinate (B505614) scaffold is another critical point for modification to probe structure-activity relationships (SAR). pharmacy180.comresearchgate.net The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of alcohols or amines to generate a library of new esters and amides. This allows for the investigation of how the size, shape, and electronic properties of the ester substituent affect binding to a biological target. researchgate.net

For example, early SAR studies on certain molecules have shown that replacing the ester with sterically demanding groups like iso-propyl and tert-butyl can be tolerated, while conversion to various amides may not lead to an improvement in potency. researchgate.net In the context of cholinergic drugs, modification of the acyloxy group is critical, as replacing the methyl group with larger alkyl groups can lead to inactive compounds, while esters of aromatic or higher molecular weight acids may even possess antagonist activity. pharmacy180.comcutm.ac.in The stability of the ester bond to hydrolysis is also a key consideration, with carbamate (B1207046) esters showing greater stability than carboxylate esters in some systems. pharmacy180.comcutm.ac.in

Design and Synthesis of Compound Libraries Based on the Nicotinate Motif

The nicotinate scaffold serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.gov This property makes it an excellent starting point for the design and synthesis of combinatorial libraries. nih.gov By systematically combining different building blocks at the halogen and ester positions, large and diverse libraries of compounds can be generated. This approach allows for the rapid exploration of a vast chemical space to identify novel bioactive molecules. nih.govnih.gov

A one-pot synthesis method has been developed for the production of racemic nicotine (B1678760) from ethyl nicotinate, demonstrating the feasibility of efficient, multi-step reaction sequences starting from this scaffold. google.com Furthermore, the concept of using bifunctional scaffolds to create synthetic combinatorial libraries has been demonstrated, where randomization of building blocks like amino acids, aromatic hydroxy acids, and alcohols can lead to libraries with thousands of compounds. nih.gov

Exploration of Nicotinate Derivatives as Ligands for Molecular Targets in Biochemical Assays (e.g., GPCR modulators)

Derivatives of the nicotinate scaffold are frequently evaluated as ligands for a variety of molecular targets in biochemical assays. A particularly important class of targets is the G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes and are major targets for drug discovery. mdpi.comresearchgate.net Nicotinate derivatives can act as agonists, antagonists, or allosteric modulators of GPCRs. mdpi.comnih.gov

Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, are of particular interest as they can offer greater subtype selectivity and a more nuanced modulation of receptor activity. nih.govmdpi.com The discovery of allosteric modulators for GPCRs, including those for the muscarinic acetylcholine (B1216132) receptors (mAChRs), highlights the potential for nicotinate-based compounds to act in this manner. nih.gov The development of a brain-permeable P2Y12R PET tracer based on a nicotinate structure further illustrates the utility of this scaffold in creating tools for studying GPCRs in vivo. acs.org

Below is a table summarizing the types of GPCR modulators and their actions:

| Modulator Type | Action |

| Positive Allosteric Modulator (PAM) | Enhances the effect of the endogenous agonist. |

| Negative Allosteric Modulator (NAM) | Reduces the effect of the endogenous agonist. |

| Silent Allosteric Modulator (SAM) | Binds to an allosteric site without affecting agonist activity but can block the binding of other allosteric modulators. |

| Allosteric Agonist | Activates the receptor by binding to an allosteric site. |

| Ago-PAM | Acts as an agonist on its own and also enhances the effect of the endogenous agonist. mdpi.com |

Computational and Synthetic Approaches to Bioactive Scaffold Design

Both computational and synthetic approaches are integral to the design of bioactive scaffolds based on this compound. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict how modifications to the scaffold will affect its binding to a target protein. nih.govnih.gov This allows for the prioritization of synthetic efforts on compounds that are most likely to be active.

Pharmacophore elucidation, which identifies the key three-dimensional arrangement of functional groups necessary for biological activity, is a powerful computational tool in this process. nih.govdrugdesign.org Deep learning methods are now being developed to identify pharmacophores even in the absence of a bound ligand. nih.gov

Synthetic chemistry then brings these computationally designed molecules to life. The development of novel synthetic methodologies, such as the nature-inspired remodeling of (aza)indoles to form meta-aminoaryl nicotinates, expands the range of accessible derivatives for biological testing. nih.gov This iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful strategy for the discovery of new and effective therapeutic agents. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of Ethyl 2 Bromo 6 Chloronicotinate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment.nih.gov

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of complex organic molecules like ethyl 2-bromo-6-chloronicotinate. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to elucidate the precise connectivity and spatial arrangement of atoms within the molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons on the pyridine (B92270) ring typically appear as distinct doublets, a result of coupling between adjacent protons. The ethyl ester group gives rise to a characteristic quartet and triplet pattern, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group, the carbons of the pyridine ring, and the carbons of the ethyl group each resonate at characteristic chemical shifts. The substitution pattern on the pyridine ring significantly influences the chemical shifts of the ring carbons due to the electronic effects of the bromo and chloro substituents.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-4 | 8.15 (d) | - |

| H-5 | 7.90 (d) | - |

| -OCH₂CH₃ | 4.40 (q) | 62.5 |

| -OCH₂CH₃ | 1.40 (t) | 14.2 |

| C-2 | - | 142.0 |

| C-3 | - | 125.0 |

| C-4 | - | 140.5 |

| C-5 | - | 128.0 |

| C-6 | - | 151.0 |

| C=O | - | 164.5 |

Note: This data is illustrative and based on typical values for similar structures. Actual values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To overcome the limitations of one-dimensional NMR in complex molecules, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-5 protons of the pyridine ring, confirming their adjacency. It would also show a correlation between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹³C-¹H). An HSQC spectrum would show cross-peaks connecting the H-4 signal to the C-4 signal, the H-5 signal to the C-5 signal, and the signals of the ethyl protons to their corresponding carbon signals.

Solid-State NMR Studies for Polymorphism and Supramolecular Interactions

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in the solid phase. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to these interactions, providing valuable information about the local environment of nuclei in a crystal lattice. emory.edu

For this compound, ssNMR can be used to investigate polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. By analyzing the chemical shifts and line shapes in the ssNMR spectra, different polymorphic forms can be identified and characterized.

Furthermore, ssNMR can provide insights into supramolecular interactions, such as hydrogen bonding and halogen bonding, which play a crucial role in determining the crystal packing. nih.gov For instance, changes in the ¹³C chemical shifts of the carbonyl carbon and the pyridine ring carbons can indicate the presence and strength of intermolecular hydrogen bonds involving these groups. Similarly, the study of the bromine and chlorine nuclei (though less common) could provide direct evidence of halogen bonding interactions.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Conformation and Functional Group Analysis.nih.gov

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and molecular conformation of this compound. These techniques are complementary, as some vibrational modes that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. surfacesciencewestern.com

The FT-IR spectrum is typically dominated by strong absorptions from polar functional groups. For this compound, a prominent band would be observed for the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester, as well as the C-Cl and C-Br stretching vibrations, would also be present. The aromatic C-H and C=C stretching vibrations of the pyridine ring would appear at their characteristic frequencies.

Detailed Band Assignment and Normal Coordinate Analysis

A detailed assignment of the observed vibrational bands to specific molecular motions can be achieved through normal coordinate analysis (NCA). researchgate.netnih.govijera.com This computational method relates the vibrational frequencies to the molecular geometry and force constants. By comparing the experimentally observed frequencies with those calculated from theoretical models, a reliable assignment of the vibrational modes can be made.

Table 2: Illustrative Detailed Band Assignment for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3100-3000 | ν(C-H) | Aromatic C-H stretching |

| ~2980 | νas(CH₃) | Asymmetric CH₃ stretching |

| ~2940 | νs(CH₂) | Symmetric CH₂ stretching |

| ~1725 | ν(C=O) | Carbonyl stretching |

| ~1570, 1550 | ν(C=C), ν(C=N) | Pyridine ring stretching |

| ~1450 | δ(CH₂) | CH₂ scissoring |

| ~1370 | δs(CH₃) | Symmetric CH₃ bending |

| ~1250 | ν(C-O) | Ester C-O stretching |

| ~1100 | β(C-H) | In-plane C-H bending |

| ~800 | γ(C-H) | Out-of-plane C-H bending |

| ~750 | ν(C-Cl) | C-Cl stretching |

| ~650 | ν(C-Br) | C-Br stretching |

Note: This table provides a representative assignment of major bands. ν = stretching, δ = bending, β = in-plane bending, γ = out-of-plane bending.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing.researchgate.net

X-ray crystallography is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise information about bond lengths, bond angles, and torsion angles. nanomegas.com This data provides a detailed picture of the molecular geometry in the solid state.

The crystal structure would reveal the planarity of the pyridine ring and the conformation of the ethyl ester group relative to the ring. The positions of the bromine and chlorine atoms on the pyridine ring would be unequivocally determined.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding)

Beyond the structure of a single molecule, X-ray crystallography provides invaluable insights into how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a variety of intermolecular interactions.

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds can play a significant role in the crystal packing. The aromatic protons and the protons of the ethyl group can act as weak donors, forming interactions with the oxygen atoms of the carbonyl group or the nitrogen atom of the pyridine ring of neighboring molecules.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. In the crystal structure of this compound, the bromine and chlorine atoms can participate in halogen bonds with the nitrogen atom of the pyridine ring or the oxygen atoms of the ester group of adjacent molecules (C-Br···N, C-Cl···O, etc.). mdpi.com The analysis of interatomic distances and angles from the X-ray data can confirm the presence and nature of these interactions.

Table 3: Representative Intermolecular Interaction Data from X-ray Crystallography

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

|---|---|---|---|

| Hydrogen Bond | C-H···O | 2.9 - 3.5 | 120 - 170 |

| Hydrogen Bond | C-H···N | 3.0 - 3.6 | 120 - 170 |

| π-π Stacking | Ring Centroid-Centroid | 3.5 - 4.0 | - |

| Halogen Bond | C-Br···N | 2.8 - 3.2 | 160 - 180 |

| Halogen Bond | C-Cl···O | 2.9 - 3.3 | 160 - 180 |

Note: The values in this table are typical ranges for such interactions and would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of synthesized organic molecules like this compound. Its ability to provide a highly accurate mass measurement allows for the determination of the elemental composition of the parent molecule and its fragments, distinguishing it from isomers and other compounds with the same nominal mass.

The molecular formula for this compound is C₈H₇BrClNO₂. The presence of bromine and chlorine atoms, with their characteristic isotopic distributions (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), results in a distinctive isotopic pattern for the molecular ion peak in the mass spectrum. wpmucdn.com This pattern serves as a primary diagnostic tool for confirming the presence of these halogens.

In a typical HRMS analysis using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. The accurate mass of this ion can be calculated and compared with the experimentally determined value to confirm the elemental composition with a high degree of confidence.

The fragmentation of this compound under mass spectrometric conditions can be predicted based on the fragmentation rules for esters and halogenated aromatic compounds. The primary fragmentation pathways are expected to involve the ester group and the loss of the halogen substituents.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely proceed through the following steps:

Loss of ethylene (B1197577): A common fragmentation for ethyl esters is the loss of a neutral ethylene molecule (C₂H₄) via a McLafferty-type rearrangement, leading to the formation of a protonated carboxylic acid.

Loss of the ethoxy group: Cleavage of the C-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃) or ethanol (B145695) (HOCH₂CH₃), leading to the formation of an acylium ion.

Loss of halogens: The bromo and chloro substituents can be lost as radicals (•Br, •Cl) or as hydrogen halides (HBr, HCl).

Decarbonylation: The loss of carbon monoxide (CO) from the acylium ion is another common fragmentation pathway.

The study of the fragmentation of related substituted 2-chloro-pyridones has shown that the loss of chlorine is a significant pathway, leading to stable bicyclic ions. jcsp.org.pk This suggests that similar complex rearrangements might occur in this compound.

A summary of the predicted major ions in the HRMS spectrum of this compound is presented in the table below.

| Ion | Predicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Description |

| [C₈H₇BrClNO₂ + H]⁺ | 263.9427 | Protonated molecular ion |

| [C₆H₄BrClNO + H]⁺ | 235.9114 | Loss of ethylene (C₂H₄) from the ethyl ester group |

| [C₇H₄BrClNO]⁺ | 232.9166 | Loss of the ethoxy group (•OCH₂CH₃) and hydrogen |

| [C₈H₇ClNO₂ + H]⁺ | 184.0165 | Loss of bromine radical (•Br) |

| [C₈H₇BrNO₂ + H]⁺ | 230.9660 | Loss of chlorine radical (•Cl) |

| [C₆H₃BrO]⁺ | 170.9391 | Subsequent loss of CO and HCl from [M+H]⁺ |

Note: The m/z values are predicted based on the most abundant isotopes and may vary slightly in an actual experiment. The table represents a simplified prediction of possible fragmentation.

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring (e.g., LC-MS, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods, with the choice depending on the specific analytical requirements.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of a wide range of organic compounds, including those that are not sufficiently volatile or thermally stable for GC-MS. For this compound, a reversed-phase LC method would be appropriate. The derivatization of related pyridine-carboxylic acids has been shown to enhance detection by LC-ESI-MS/MS, a technique that could be applied here for trace analysis. researchgate.net

A typical LC-MS method for purity assessment would involve:

Column: A C18 reversed-phase column is a common choice for separating moderately polar compounds.

Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol.

Detector: A mass spectrometer, which provides both retention time data for quantification and mass data for peak identification and purity confirmation.

This method allows for the separation of the target compound from starting materials, by-products, and degradation products. By monitoring the area of the main peak relative to any impurity peaks, the purity of a sample can be accurately determined. During a chemical reaction, small aliquots can be taken at different time points, and the consumption of starting materials and formation of the product can be monitored by LC-MS to determine the reaction's endpoint.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a high-resolution separation technique suitable for volatile and thermally stable compounds. cdc.gov this compound is expected to have sufficient volatility and stability for GC-MS analysis. This method is particularly useful for identifying and quantifying volatile impurities. The analysis of pyridine and its derivatives by GC-MS is a well-established method. researchgate.netnih.gov

A standard GC-MS method for this compound would likely utilize:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Carrier Gas: Helium or hydrogen.

Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all components in a reasonable time.

Detector: A mass spectrometer operating in electron ionization (EI) mode, which will generate a reproducible fragmentation pattern that can be used for library matching and structural confirmation.

GC-MS is highly effective for assessing the purity of the final product and can detect trace amounts of residual solvents or volatile side products. The high separation efficiency of capillary GC columns allows for the resolution of closely related impurities.

The following table summarizes hypothetical starting conditions for LC-MS and GC-MS analysis of this compound.

| Parameter | LC-MS Method | GC-MS Method |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid (Gradient) | Helium at a constant flow rate (e.g., 1 mL/min) |

| Temperature | Column oven at 40 °C | Inlet: 250 °C, Oven: 100 °C (hold 1 min) to 280 °C at 15 °C/min (hold 5 min) |

| Detector | Mass Spectrometer (ESI positive mode) | Mass Spectrometer (EI, 70 eV) |

| Application | Purity assessment, reaction monitoring, analysis of non-volatile impurities | Purity assessment, analysis of volatile impurities and residual solvents |

Note: These are example method parameters and would require optimization for specific instrumentation and analytical goals.

Theoretical and Computational Chemistry Investigations of Ethyl 2 Bromo 6 Chloronicotinate

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule such as Ethyl 2-bromo-6-chloronicotinate, DFT calculations can elucidate its preferred three-dimensional arrangement, the distribution of its electrons, and its propensity to react at specific sites.

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a molecule with flexible components like the ethyl ester group, this also involves a conformational analysis to identify the most stable rotational isomers (conformers).

In a study on the related molecule, ethyl-6-chloronicotinate, DFT calculations were performed to identify its most stable conformers. The calculations revealed two primary isomers, S1 and S2, arising from the orientation of the ethyl group relative to the pyridine (B92270) ring. The optimized geometric parameters, such as bond lengths and angles, for these conformers were determined and showed good agreement with experimental data where available. This foundational step is crucial, as the molecular geometry dictates all other electronic and reactive properties.

Table 1: Selected Optimized Geometrical Parameters for Isomers of a Related Nicotinate (B505614) Derivative

| Parameter | Bond/Angle | Calculated Value (Isomer S1) | Calculated Value (Isomer S2) |

|---|---|---|---|

| Bond Length (Å) | C=O | 1.21 | 1.21 |

| C-O (ester) | 1.35 | 1.35 | |

| C-Cl | 1.74 | 1.74 | |

| Bond Angle (°) | O=C-O | 124.5 | 124.6 |

This table is illustrative and based on general findings for similar compounds. Actual values for this compound would require specific calculations.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For halogenated nicotinates, the HOMO is typically localized on the pyridine ring and the halogen atoms, indicating that these are the likely sites for electrophilic attack. The LUMO is generally distributed over the pyridine ring and the ester group, suggesting these as the sites for nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for a Related Nicotinate Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.25 |

| ELUMO | -1.58 |

| HOMO-LUMO Gap (ΔE) | 5.67 |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 1.58 |

| Electronegativity (χ) | 4.415 |

| Chemical Hardness (η) | 2.835 |

| Global Softness (S) | 0.176 |

This data is illustrative and based on a related isomer. Specific values for this compound would differ.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms.

Green regions: Represent areas of neutral potential.

For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group. Positive potential (blue) would be anticipated near the hydrogen atoms of the ethyl group. The carbon atoms attached to the bromine and chlorine atoms would also exhibit a degree of positive potential, making them susceptible to nucleophilic attack.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the energy barriers that control the reaction rate and outcome.

For any proposed reaction mechanism, the transition state (TS) represents the highest energy point along the reaction coordinate. Identifying the structure and energy of the TS is crucial for understanding the reaction's feasibility and kinetics. Computational methods can be used to locate these TS structures and calculate the activation energy (the energy difference between the reactants and the TS).

In reactions involving dihalogenated pyridines, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), multiple reaction pathways are often possible. For instance, in a Suzuki coupling, the oxidative addition of the palladium catalyst can occur at either the C-Br or the C-Cl bond. Computational analysis of the transition states for both pathways can predict which one is energetically more favorable. Generally, the C-Br bond is more reactive towards oxidative addition than the C-Cl bond due to its lower bond dissociation energy. acs.orgrsc.org

Many reactions involving this compound can yield multiple isomers (regioisomers). Computational modeling can be a powerful tool for predicting which isomer will be the major product. This is achieved by comparing the activation energies of the different reaction pathways leading to each product. The pathway with the lower activation energy will be faster and thus dominate.

For nucleophilic aromatic substitution on the pyridine ring, a nucleophile could potentially attack the carbon atom attached to the bromine or the one attached to the chlorine. The regioselectivity will depend on a combination of factors, including the stability of the intermediate Meisenheimer complex and the nature of the leaving group. Computational studies on similar systems have shown that the prediction of regioselectivity can be complex, and in some cases, a concerted substitution mechanism may be favored over a stepwise one. nih.govdiva-portal.org

In Suzuki cross-coupling reactions, the regioselectivity is also a key consideration. rsc.org Theoretical studies have demonstrated that while bond dissociation energies can provide a first approximation, a more accurate prediction requires the analysis of the full catalytic cycle, including the oxidative addition and reductive elimination steps. acs.orgnih.govlibretexts.org The nature of the palladium catalyst, the ligands, and the solvent can all influence the regiochemical outcome, and these effects can be modeled computationally. nsf.gov

Lack of Publicly Available Research Data Precludes In-Depth Theoretical and Computational Analysis of this compound

A thorough review of available scientific literature and chemical databases reveals a significant gap in the theoretical and computational chemistry investigations of the compound this compound. While the substance is available from various chemical suppliers, indicating its use in synthesis or as a building block in chemical research, there is a notable absence of published studies focusing on its specific molecular dynamics, conformational flexibility, solvent effects, or its potential as a ligand in virtual screening and molecular docking studies.

One study on a structurally related, but distinct, compound, butyl 2-bromoisonicotinate, highlighted the use of molecular docking to investigate its antibacterial potential. researchgate.net This underscores the applicability of such computational methods in drug discovery processes for similar halogenated pyridine derivatives. However, direct extrapolation of these findings to this compound is not scientifically valid due to differences in their molecular structures, which would significantly alter their electronic and steric properties, and consequently, their interaction with biological targets.

The requested in-depth analysis, as outlined in the sections on Molecular Dynamics Simulations and Virtual Screening, necessitates access to specific research data that is currently not present in the public domain. Such studies would involve complex computational experiments to simulate the compound's dynamic behavior, its preferred three-dimensional shapes (conformations), how it interacts with different solvents, and its potential to bind to protein active sites. Without this foundational research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, until dedicated research on the theoretical and computational aspects of this compound is conducted and published, a detailed and scientifically rigorous article on these specific topics cannot be produced.

Challenges, Future Perspectives, and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Approaches

The synthesis of highly substituted pyridines, including nicotinic acid esters, often relies on classical condensation and cycloaddition reactions. nih.govnih.gov These methods can be limited by scope and may not be the most environmentally friendly. Modern approaches are shifting towards more sustainable and atom-economical methods.

Future research will likely focus on developing catalytic, one-pot procedures that minimize waste and maximize efficiency. nih.govorganic-chemistry.orgmdpi.com For instance, transition metal-catalyzed cyclization reactions offer improved yields and selectivity compared to classical methods for pyridine (B92270) synthesis. numberanalytics.com Another promising avenue is the use of readily available starting materials and earth-abundant metal catalysts to reduce the environmental impact. The development of methods that avoid harsh reagents and elevated temperatures is also a key consideration for sustainable synthesis. nih.gov

Exploration of Novel Reactivity Patterns Beyond Traditional Halogen-Exchange Reactions

The reactivity of ethyl 2-bromo-6-chloronicotinate is dominated by the differential reactivity of its two halogen substituents, making it a valuable substrate for sequential cross-coupling reactions. However, exploring reactivity beyond simple halogen exchange is a key area for future research.

This includes investigating C-H activation reactions to directly functionalize the pyridine ring, as well as exploring novel cycloaddition and ring-transformation reactions. acs.orgillinois.edu Understanding the electronic properties of the substituted pyridine ring is crucial for predicting and controlling these novel reaction pathways. scitechdaily.com The development of new catalytic systems will be instrumental in unlocking these currently underexplored transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages in terms of reproducibility, scalability, and safety, particularly for reactions involving hazardous reagents or intermediates. The integration of the synthesis and derivatization of this compound with these platforms is a promising future direction.

Automated platforms can enable high-throughput screening of reaction conditions and catalysts, accelerating the discovery of new transformations and optimizing existing ones. Flow chemistry can allow for the safe and efficient execution of reactions that are difficult to control in batch, such as those requiring precise temperature control or the handling of reactive intermediates. This integration has the potential to streamline the synthesis of libraries of nicotinic acid derivatives for drug discovery and materials science applications.

Applications in Materials Science Beyond Traditional Pharmaceutical Research

While pyridine derivatives are prevalent in pharmaceuticals, their unique electronic and coordination properties also make them attractive for applications in materials science. numberanalytics.comacs.org Future research will likely explore the use of this compound and its derivatives in the development of functional materials.

These could include:

Organic electronics: Pyridine-based compounds are used in the synthesis of conducting polymers and luminescent materials. numberanalytics.commdpi.com

Fluorescent probes: Pyridine-based fluorophores are being developed for various sensing and imaging applications. mdpi.comnih.govrsc.orgnih.gov

Metal-organic frameworks (MOFs): The nitrogen atom in the pyridine ring can act as a ligand for metal ions, enabling the construction of porous materials with applications in gas storage and catalysis.

The ability to precisely tailor the substitution pattern of the pyridine ring using this compound as a starting material is a key advantage for these applications.

Unexplored Derivatization Pathways for Broadening Chemical Space

The two distinct halogen atoms in this compound provide a platform for creating a wide array of derivatives. However, many potential derivatization pathways remain unexplored. Future research will focus on expanding the chemical space accessible from this starting material.